Enhanced Reactivity in Cross-Coupling vs. Bromo- and Chloro-Analogs
The iodine atom at the 5-position confers superior reactivity in palladium-catalyzed cross-coupling reactions compared to bromo- or chloro-analogs, a principle widely recognized in organometallic chemistry. While direct, head-to-head kinetic data for this specific compound versus its 5-bromo or 5-chloro analogs are absent in the available literature, the well-established reactivity order (I > Br > Cl) in oxidative addition steps allows for a class-level inference that this iodo-derivative will react faster and under milder conditions [1].
| Evidence Dimension | Relative Reactivity in Cross-Coupling |
|---|---|
| Target Compound Data | Qualitatively faster oxidative addition due to C-I bond |
| Comparator Or Baseline | Hypothetical 5-bromo or 5-chloro analogs of the target compound |
| Quantified Difference | Not quantified for this specific scaffold; based on general C-X bond strengths (C-I: ~50-65 kcal/mol; C-Br: ~65-80 kcal/mol; C-Cl: ~80-95 kcal/mol) |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) conditions |
Why This Matters
This predictable reactivity advantage can translate to higher yields in fewer steps, reducing time and material costs in a synthetic sequence, which is a key driver for procurement decisions.
- [1] J. F. Hartwig. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010. (General principle of oxidative addition). View Source
